molecular formula C10H9NO8 B3023291 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid CAS No. 83785-11-9

2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid

Cat. No.: B3023291
CAS No.: 83785-11-9
M. Wt: 271.18 g/mol
InChI Key: YMMXSACQDYBNGZ-UHFFFAOYSA-N
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Description

2,2’-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid is an organic compound with the molecular formula C10H9NO8 It is characterized by the presence of two acetic acid groups attached to a 2-nitro-1,4-phenylene core through ether linkages

Mechanism of Action

Target of Action

Similar compounds have been used in the construction of copper metal-organic systems

Mode of Action

Compounds with similar structures have been involved in nucleophilic aromatic substitution reactions . The compound may interact with its targets through similar mechanisms, leading to changes in the targets’ structure or function.

Biochemical Pathways

Similar compounds have been used in the synthesis of diamide extractants, which are involved in the solvent extraction of plutonium . The compound may affect similar pathways, leading to downstream effects on cellular processes.

Result of Action

Similar compounds have been involved in reactions leading to the formation of new compounds . The compound may have similar effects, leading to changes in cellular structures or functions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and stability

Biochemical Analysis

Biochemical Properties

2,2’-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in oxidative stress responses, potentially modulating their activity and affecting cellular redox balance . Additionally, this compound may bind to specific proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways.

Cellular Effects

The effects of 2,2’-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to cope with oxidative stress . Furthermore, it can modulate cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, 2,2’-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell viability and proliferation.

Dosage Effects in Animal Models

The effects of 2,2’-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing antioxidant defenses and improving metabolic function . At higher doses, it can have toxic or adverse effects, including oxidative damage and disruption of cellular homeostasis. Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without causing harm.

Metabolic Pathways

2,2’-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For instance, it can affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in metabolic flux and metabolite levels . Additionally, this compound may influence the synthesis and degradation of certain metabolites, further impacting cellular metabolism.

Transport and Distribution

The transport and distribution of 2,2’-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid within cells and tissues are crucial for its biochemical activity. It can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments, such as the mitochondria or the cytoplasm, where it exerts its effects. The distribution of this compound within tissues can also influence its overall activity and function.

Subcellular Localization

The subcellular localization of 2,2’-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid is important for its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it interacts with mitochondrial enzymes and proteins, affecting mitochondrial function and energy production. The precise localization of this compound within cells can determine its specific biochemical effects.

Preparation Methods

The synthesis of 2,2’-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid typically involves the following steps:

    Nitration: The starting material, 1,4-dihydroxybenzene, undergoes nitration to introduce a nitro group at the 2-position.

    Etherification: The nitrated product is then subjected to etherification with chloroacetic acid under basic conditions to form the desired diacetic acid derivative.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

2,2’-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The acetic acid groups can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters.

    Oxidation: The phenylene ring can be further oxidized under strong oxidizing conditions to introduce additional functional groups.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, alcohols, acid catalysts, and strong oxidizing agents.

Scientific Research Applications

2,2’-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives may be explored for potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound or its derivatives could be investigated for therapeutic applications, including drug development.

    Industry: It may be used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar compounds to 2,2’-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid include:

    2,2’-[(1,4-Phenylenebis(oxy)]diacetic acid: Lacks the nitro group, which may result in different reactivity and applications.

    2,2’-[(2,4,6-Trimethyl-1,3-phenylene)bis(oxy)]diacetic acid:

    2,2’-[(1,4-Phenylenebis(methylene))bis(oxy)]diacetic acid: Features methylene linkages instead of direct ether linkages, affecting its structural and functional characteristics.

Properties

IUPAC Name

2-[4-(carboxymethoxy)-3-nitrophenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO8/c12-9(13)4-18-6-1-2-8(19-5-10(14)15)7(3-6)11(16)17/h1-3H,4-5H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMXSACQDYBNGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)O)[N+](=O)[O-])OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415437
Record name ST4125938
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83785-11-9
Record name ST4125938
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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